molecular formula C11H14 B15484459 1-(But-2-en-1-yl)-2-methylbenzene CAS No. 20983-15-7

1-(But-2-en-1-yl)-2-methylbenzene

Cat. No.: B15484459
CAS No.: 20983-15-7
M. Wt: 146.23 g/mol
InChI Key: PWCCCKCWHBGNOZ-UHFFFAOYSA-N
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Description

1-(But-2-en-1-yl)-2-methylbenzene is a substituted aromatic compound of interest in organic and materials science research. This compound, with the molecular formula C11H14 , features a toluene core (a methyl group on a benzene ring) that is further functionalized with a but-2-en-1-yl side chain. The specific stereochemistry of the butenyl chain (E or Z isomer) can significantly influence the compound's physical properties and reactivity, making it a subject for studies on stereochemistry and molecular interactions . In synthetic chemistry, derivatives of methylbenzene often serve as key intermediates. They can undergo various electrophilic substitution reactions; for instance, the methyl group directs incoming electrophiles to the ortho and para positions on the ring , while the alkenyl side chain offers a handle for further functionalization through reactions such as hydrogenation or cycloaddition. Researchers value this structural motif for exploring new catalytic transformations , developing novel ligands for metal complexes , and constructing more complex molecular architectures. The compound is intended for laboratory research applications only. Handling should be performed by qualified professionals in a well-ventilated fume hood, using appropriate personal protective equipment. Please refer to the Safety Data Sheet for comprehensive handling and safety information.

Properties

CAS No.

20983-15-7

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

1-but-2-enyl-2-methylbenzene

InChI

InChI=1S/C11H14/c1-3-4-8-11-9-6-5-7-10(11)2/h3-7,9H,8H2,1-2H3

InChI Key

PWCCCKCWHBGNOZ-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1=CC=CC=C1C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-(But-2-en-1-yl)-2-methylbenzene Methyl (C₆H₄), But-2-enyl C₁₁H₁₂ 144.21 Conjugated π-system, allylic reactivity
1-(2-Nitrostyryl)-2-methylbenzene Methyl (C₆H₄), Nitrostyryl C₁₅H₁₃NO₂ 239.27 Electron-withdrawing nitro group, steric hindrance
1-(2-Fluoropropyl)-2-methylbenzene Methyl (C₆H₄), Fluoropropyl C₁₀H₁₁F 162.19 Electronegative fluorine, aliphatic chain
1-Methyl-2-isobutylbenzene Methyl (C₆H₄), Isobutyl C₁₁H₁₆ 148.24 Branched alkyl group, hydrophobic
1-Allyl-2-methylbenzene Methyl (C₆H₄), Allyl (CH₂CH=CH₂) C₁₀H₁₂ 132.21 Shorter unsaturated chain, higher reactivity

Key Observations :

  • The but-2-enyl group in the target compound introduces allylic strain and conjugation with the aromatic ring, enhancing reactivity in cyclization or addition reactions compared to saturated analogues like 1-Methyl-2-isobutylbenzene .
  • 1-(2-Nitrostyryl)-2-methylbenzene shows reduced yields in reductive N-heterocyclization (e.g., ~60–70% vs. 80–90% for less hindered analogues) due to steric hindrance from the nitro group .
  • 1-Allyl-2-methylbenzene has a simpler structure with a shorter unsaturated chain, leading to faster reaction kinetics but lower thermal stability .

Key Observations :

  • Palladium catalysis is critical for achieving regioselectivity in the target compound’s synthesis, avoiding byproducts like 1-(but-3-en-2-yl)-2-methylbenzene .
  • Steric hindrance in 1-(2-Nitrostyryl)-2-methylbenzene lowers yields compared to linear-chain analogues .

Spectroscopic and Physical Properties

  • ¹H NMR : The target compound’s allylic protons resonate at δ 5.2–5.6 ppm (doublet of doublets), distinct from the δ 4.8–5.1 ppm range for 1-Allyl-2-methylbenzene .
  • Boiling Point : The but-2-enyl chain increases boiling point (~200°C) compared to 1-Methyl-2-ethylbenzene (BP: ~180°C) due to stronger van der Waals interactions .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(But-2-en-1-yl)-2-methylbenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, where a but-2-en-1-yl halide reacts with 2-methylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions such as solvent polarity, temperature (optimized between 0–25°C), and catalyst loading significantly affect regioselectivity and yield. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the desired product from isomers or byproducts .

Q. Which spectroscopic techniques are most effective for characterizing 1-(But-2-en-1-yl)-2-methylbenzene, and how should data be interpreted?

  • Methodological Answer :

  • ¹H-NMR : Distinguishes substituents on the benzene ring and confirms the geometry of the butenyl group. For example, vinyl protons (δ 5.2–5.8 ppm) show coupling patterns indicative of cis or trans configurations .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the spatial arrangement of the butenyl group relative to the methyl substituent. SHELX software is widely used for structure refinement .
  • GC-MS : Validates purity and identifies co-eluting isomers or degradation products .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies involve incubating the compound in buffered solutions (pH 1–13) at controlled temperatures (e.g., 25–60°C). Degradation is monitored via HPLC or UV-Vis spectroscopy. For instance, the butenyl group’s susceptibility to acid-catalyzed hydration can be quantified by tracking loss of the parent compound over time .

Advanced Research Questions

Q. How does the stereochemistry of the butenyl group (cis vs. trans) influence the compound’s reactivity and biological interactions?

  • Methodological Answer : Isomer-specific reactivity can be studied using stereoselective synthesis (e.g., catalytic hydrogenation with Lindlar’s catalyst for cis isomers). Comparative assays, such as Diels-Alder reactions, reveal differences in electron density and steric hindrance. Computational docking studies (e.g., AutoDock Vina) further predict interactions with biological targets, such as enzymes or receptors .

Q. What computational strategies are employed to predict electronic properties and reaction pathways for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Transition state analysis (IRC calculations) identifies energetically favorable pathways for reactions like electrophilic substitution or cycloaddition .

Q. How can contradictions in reported solubility or stability data be resolved?

  • Methodological Answer : Discrepancies often arise from isomer mixtures or impurities. High-resolution analytical techniques, such as 2D NMR (COSY, NOESY) or chiral chromatography, isolate isomers for individual characterization. Thermogravimetric analysis (TGA) under inert atmospheres quantifies thermal stability variations between isomers .

Q. What experimental designs are recommended for evaluating the compound’s potential antimicrobial activity?

  • Methodological Answer : Adapt protocols from structurally related aromatic compounds :

  • Agar Dilution Assays : Test minimum inhibitory concentrations (MIC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
  • Time-Kill Curves : Monitor bactericidal kinetics using colony-forming unit (CFU) counts over 24 hours.
  • Synergy Studies : Combine the compound with standard antibiotics (e.g., ampicillin) to assess enhanced efficacy via checkerboard assays.

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